ML141

Description

Structure

3D Structure

Properties

IUPAC Name |

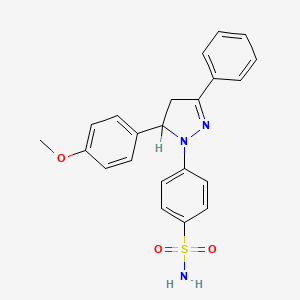

4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNZBMVRFYREHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML141: A Selective Inhibitor of Cdc42 GTPase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of fundamental cellular processes, including cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[1] Dysregulation of Cdc42 signaling is implicated in numerous pathologies, most notably cancer, where it contributes to tumor growth and metastasis.[2][3] This has positioned Cdc42 as a compelling target for therapeutic intervention. ML141 (also known as CID-2950007) has emerged as a potent, selective, and reversible non-competitive inhibitor of Cdc42.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its use, and a visualization of its place within the Cdc42 signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the Cdc42 GTPase. It functions as a non-competitive, allosteric inhibitor, binding to a site distinct from the GTP/GDP binding pocket.[4] This interaction is thought to induce a conformational change in Cdc42, leading to the dissociation of the bound guanine nucleotide and locking the protein in an inactive state.[4] A key advantage of this compound is its selectivity for Cdc42 over other members of the Rho GTPase family, such as Rac1 and RhoA, making it a valuable tool for dissecting the specific roles of Cdc42 in complex cellular processes.[4]

Quantitative Data on this compound Efficacy and Selectivity

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

| Target | Assay Condition | IC50 / EC50 (µM) | Reference |

| Cdc42 (Wild-Type) | Nucleotide-depleted | 0.2 | |

| Cdc42 (Wild-Type) | Standard | 2.6 | |

| Cdc42 (Activated Mutant) | Standard | 5.4 | |

| Rac1 | Standard | >100 | |

| Ras (Wild-Type) | Standard | >100 | |

| Ras (Activated Mutant) | Standard | >100 | |

| Rab2a (Wild-Type) | Standard | >100 | |

| Rab7 (Wild-Type) | Standard | >100 |

Key Experimental Protocols

Measurement of Cdc42 Activity

This assay specifically isolates the active, GTP-bound form of Cdc42 from cell lysates using the p21-binding domain (PBD) of p21-activated kinase (PAK), which binds with high affinity to GTP-Cdc42.

Materials:

-

Cells of interest

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PAK-PBD agarose or magnetic beads

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Wash Buffer (e.g., Tris-buffered saline with 0.5% Triton X-100)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Cdc42 antibody

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Clarification: Centrifuge lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Affinity Precipitation: Incubate equal amounts of protein from each sample with PAK-PBD beads for 1-2 hours at 4°C with gentle rotation.

-

Controls: In parallel, treat lysates from control cells with GTPγS (positive control) or GDP (negative control) prior to incubation with PAK-PBD beads.

-

-

Washing: Pellet the beads by centrifugation and wash 3-4 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Cdc42 antibody.

-

Analysis: Quantify the band intensity to determine the relative amount of active Cdc42 in each sample.

This is a 96-well plate-based assay that provides a quantitative measurement of active Cdc42.

Materials:

-

G-LISA™ kit for Cdc42 (contains plates pre-coated with PAK-PBD, lysis buffer, and detection reagents)

-

Cells of interest

-

This compound

-

Microplate reader

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the pulldown assay.

-

Cell Lysis: Lyse cells directly in the culture plates using the provided lysis buffer.

-

Protein Quantification and Equalization: Determine the protein concentration and equalize all samples with lysis buffer.

-

Assay Procedure: Add the equalized cell lysates to the wells of the G-LISA™ plate.

-

Incubation: Incubate the plate to allow the active Cdc42 to bind to the PAK-PBD-coated surface.

-

Washing: Wash the wells to remove unbound proteins.

-

Detection: Add the detection antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Substrate Addition: Add the HRP substrate and incubate to allow for color development.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: The amount of active Cdc42 is proportional to the absorbance signal.

Cell-Based Functional Assays

Cdc42 is a key regulator of filopodia formation. This assay assesses the effect of this compound on this process, often in Swiss 3T3 cells.[5]

Materials:

-

Swiss 3T3 cells

-

This compound

-

Bradykinin or other filopodia-inducing agent

-

Phalloidin conjugated to a fluorescent dye (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed Swiss 3T3 cells on glass coverslips and allow them to adhere and spread.

-

Serum Starvation: Serum-starve the cells to reduce basal levels of filopodia.

-

Inhibitor Treatment: Treat the cells with this compound or vehicle control for a specified time.

-

Stimulation: Stimulate the cells with bradykinin to induce filopodia formation.

-

Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with fluorescently labeled phalloidin and DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and length of filopodia per cell. A significant reduction in filopodia in this compound-treated cells indicates inhibition of Cdc42 activity.

This compound has been shown to inhibit the migration and invasion of various cancer cell lines, such as ovarian cancer cells.[4]

Wound Healing (Scratch) Assay:

Materials:

-

Cancer cell line of interest

-

This compound

-

Culture plates

-

Pipette tip or specialized wound-making tool

-

Microscope with imaging capabilities

Protocol:

-

Cell Seeding: Seed cells in a culture plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing this compound or vehicle control.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Analysis: Measure the area of the wound at each time point. A delay in wound closure in the this compound-treated group indicates inhibition of cell migration.

Transwell Invasion Assay:

Materials:

-

Cancer cell line of interest

-

This compound

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other extracellular matrix components

-

Chemoattractant (e.g., fetal bovine serum)

-

Crystal violet stain

Protocol:

-

Coating of Inserts: Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cells in serum-free media containing this compound or vehicle control and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Add media containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours).

-

Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the top of the membrane with a cotton swab.

-

Staining: Fix and stain the invaded cells on the bottom of the membrane with crystal violet.

-

Imaging and Quantification: Acquire images of the stained cells and count the number of invaded cells per field of view. A decrease in the number of invaded cells in the this compound-treated group demonstrates inhibition of invasion.

Visualizing the Cdc42 Signaling Pathway and Experimental Workflows

Cdc42 Signaling Pathway

Cdc42 is activated by Guanine Nucleotide Exchange Factors (GEFs) and inactivated by GTPase Activating Proteins (GAPs). Active, GTP-bound Cdc42 interacts with a multitude of downstream effectors to regulate various cellular processes. This compound inhibits the activation of Cdc42, thereby blocking these downstream signaling cascades.

Caption: Cdc42 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: PAK-PBD Pulldown Assay

Caption: Workflow for the PAK-PBD pulldown assay.

Experimental Workflow: Wound Healing Assay

References

- 1. researchgate.net [researchgate.net]

- 2. The Process of Filopodia Induction during HPV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NRP1 Regulates CDC42 Activation to Promote Filopodia Formation in Endothelial Tip Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharm.ucsf.edu [pharm.ucsf.edu]

- 5. researchgate.net [researchgate.net]

ML141: A Technical Guide to its Role in Actin Cytoskeleton Dynamics

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML141 is a potent, selective, and reversible non-competitive inhibitor of the Rho family GTPase, Cdc42.[1] Its high specificity makes it an invaluable chemical tool for dissecting the intricate signaling pathways that govern the dynamics of the actin cytoskeleton. By inhibiting Cdc42, this compound effectively blocks a critical upstream regulator of actin nucleation and polymerization, leading to significant and observable alterations in cell morphology, motility, and polarity. This guide provides a detailed overview of this compound's mechanism of action, the specific signaling cascade it perturbs, quantitative data on its inhibitory activity, and detailed protocols for its application in cell biology research.

Core Mechanism of Action: Inhibition of Cdc42

This compound functions as an allosteric inhibitor of Cdc42. It does not compete with GTP for the active site but rather binds to a different site on the protein, preventing the GTP-binding and subsequent activation of Cdc42.[1] The Rho family of small GTPases, including Cdc42, Rac1, and RhoA, act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In its active form, Cdc42 interacts with a host of downstream effector proteins to initiate signaling cascades.[2] this compound selectively stabilizes the inactive state of Cdc42, thereby preventing these downstream interactions and effectively silencing Cdc42-mediated signaling pathways.[1][3]

The Cdc42-N-WASP-Arp2/3 Signaling Pathway

One of the most well-characterized roles of Cdc42 is the regulation of actin nucleation through the Wiskott-Aldrich Syndrome Protein (WASP) family, particularly N-WASP, and the Actin-Related Protein 2/3 (Arp2/3) complex. Inhibition of this pathway is the primary mechanism by which this compound impacts actin cytoskeleton dynamics.

The pathway proceeds as follows:

-

Cdc42 Activation: Upon receiving upstream signals (e.g., from growth factors), Cdc42 exchanges GDP for GTP and becomes active.

-

N-WASP Recruitment and Activation: Active, GTP-bound Cdc42 binds to and activates N-WASP. This relieves N-WASP from an autoinhibited conformation.

-

Arp2/3 Complex Activation: Activated N-WASP subsequently binds to and activates the Arp2/3 complex.

-

Actin Nucleation: The activated Arp2/3 complex binds to the side of existing ("mother") actin filaments and mimics an actin dimer, initiating the formation of a new ("daughter") filament at a 70-degree angle. This process, known as actin nucleation, creates a branched, dendritic actin network.

-

Filament Elongation: Monomeric G-actin is then added to the barbed ends of the newly formed filament, leading to rapid polymerization and protrusion of the cell membrane, forming structures like filopodia and lamellipodia.

By inhibiting Cdc42 at the top of this cascade, this compound prevents the activation of N-WASP and the Arp2/3 complex, leading to a significant reduction in actin nucleation and polymerization.[2] This results in the disruption of actin-rich structures essential for cell migration and polarity.

References

An In-depth Technical Guide to the Downstream Targets of ML141

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ML141, a potent and selective inhibitor of the Rho family GTPase Cdc42. It details the downstream cellular targets and pathways affected by this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to this compound

This compound is a small molecule that acts as a reversible, non-competitive, and allosteric inhibitor of Cdc42.[1][2][3] By binding to an allosteric site, this compound prevents the binding of GTP to the active site of Cdc42, thereby locking the protein in an inactive state.[1][4] This specific inhibition of Cdc42 makes this compound a valuable tool for dissecting the diverse cellular processes regulated by this key signaling node. Its selectivity against other Rho family GTPases like Rac1, Rab2, and Rab7 has been demonstrated, highlighting its utility for targeted research.[1][2][3][5]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound Against Cdc42

| Assay Type | Target | Parameter | Value | Reference |

| Bead-based GTP Substrate Assay (with EDTA) | Wild-type Cdc42 | IC₅₀ | ~2.6 µM | [5] |

| Bead-based GTP Substrate Assay (with EDTA) | Activated Mutant Cdc42 | IC₅₀ | ~5.4 µM | [5] |

| Bead-based GTP Substrate Assay (with Mg²⁺) | Wild-type Cdc42 | IC₅₀ | ~200 nM | [5] |

| Cell-based G-LISA | Active GTP-bound Cdc42 | IC₅₀ | <10 µM | [5] |

| Filopodia Formation Assay (3T3 cells) | Cdc42-dependent filopodia | IC₅₀ | <10 µM | [5] |

| Biochemical Assay | Wild-type Cdc42 | EC₅₀ | 2.1 µM | [2] |

| Biochemical Assay | Q61L Mutant Cdc42 | EC₅₀ | 2.6 µM | [2] |

Table 2: Selectivity Profile of this compound

| GTPase Family Member | Inhibition at 100 µM | Reference |

| Rac1 | No appreciable activity | [1][2][3][5] |

| Rab2 | No appreciable activity | [1][3][5] |

| Rab7 | No appreciable activity | [1][3][5] |

| Ras | No appreciable activity | [5] |

Core Downstream Effects of this compound

The primary consequence of Cdc42 inhibition by this compound is the disruption of the actin cytoskeleton. This manifests in several key cellular phenotypes:

-

Inhibition of Filopodia Formation: As a master regulator of filopodia, the inhibition of Cdc42 by this compound leads to a significant reduction in the formation of these actin-rich finger-like protrusions. This has been observed in various cell types, including fibroblasts and endothelial cells.[5][6]

-

Impaired Cell Migration and Invasion: By disrupting the dynamic regulation of the actin cytoskeleton, this compound effectively inhibits cell migration and invasion. This has significant implications in cancer research, as Cdc42 is often overexpressed in metastatic tumors.

-

Alterations in Cell Polarity and Division: Cdc42 plays a crucial role in establishing and maintaining cell polarity. Inhibition by this compound can disrupt these processes, affecting asymmetric cell division and directed cell movement.

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting Cdc42, modulates several downstream signaling pathways that are critical for various cellular functions.

Cdc42/PAK1 Signaling Pathway

p21-activated kinases (PAKs) are major downstream effectors of Cdc42.[7][8] The binding of active, GTP-bound Cdc42 to the CRIB domain of PAK1 relieves its autoinhibitory conformation, leading to PAK1 activation.[7] Activated PAK1 then phosphorylates a multitude of substrates involved in cytoskeletal dynamics, cell survival, and gene expression.[8][9] this compound-mediated inhibition of Cdc42 prevents the activation of PAK1, thereby blocking these downstream events.

Figure 1: this compound inhibits the Cdc42/PAK1 signaling pathway.

Cdc42/N-WASP and Cdc42/ROCK Signaling in Actin Dynamics

Cdc42 influences actin dynamics through multiple effectors, including Neural Wiskott-Aldrich syndrome protein (N-WASP) and Rho-associated coiled-coil containing protein kinase (ROCK). N-WASP, upon activation by Cdc42, promotes actin nucleation via the Arp2/3 complex, contributing to the formation of branched actin networks. Conversely, the Cdc42-ROCK pathway can influence actomyosin contractility. By inhibiting Cdc42, this compound disrupts these pathways, leading to a decrease in actin polymerization and altered cell morphology.

Figure 2: this compound disrupts Cdc42-mediated actin dynamics.

Cdc42 and Cathepsin Expression

Recent studies have indicated that Cdc42 can regulate the expression of cathepsins B and D, proteases implicated in extracellular matrix degradation and tumor invasion.[10] Treatment with this compound has been shown to inhibit the expression of these cathepsins, suggesting a novel mechanism by which Cdc42 inhibition can impede cancer cell invasion.[10]

Figure 3: this compound inhibits Cdc42-regulated cathepsin expression.

Wnt5a/PI3K/miR-122 Pathway

In the context of hepatocyte differentiation from human adipose-derived mesenchymal stem cells, this compound has been shown to enhance this process through the Wnt5a/PI3K/miR-122 pathway.[11] Inhibition of Cdc42 by this compound appears to promote signaling through this pathway, highlighting a role for Cdc42 in stem cell differentiation.[11]

Figure 4: this compound enhances hepatocyte differentiation via Wnt5a/PI3K/miR-122.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Cdc42 Activation Assay (GTPase Pull-down Assay)

This assay is used to measure the amount of active, GTP-bound Cdc42 in cell lysates.

Materials:

-

PAK-PBD (p21-binding domain) agarose beads

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-Cdc42 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagent

Protocol:

-

Cell Lysis:

-

Culture and treat cells with this compound or vehicle control.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.[12]

-

-

Pull-down of Active Cdc42:

-

Western Blot Analysis:

-

Resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Cdc42 antibody, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Figure 5: Workflow for the Cdc42 Activation Assay.

Cell Migration Assay (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free media

-

Media with chemoattractant (e.g., 10% FBS)

-

Crystal violet stain

-

Cotton swabs

Protocol:

-

Cell Seeding:

-

Resuspend cells in serum-free media.

-

Add media with chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell insert into the well and add the cell suspension to the upper chamber.

-

-

Incubation:

-

Incubate the plate for a duration appropriate for the cell type (e.g., 2-24 hours) at 37°C in a CO₂ incubator.[13]

-

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[13]

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

-

Figure 6: Workflow for the Transwell Cell Migration Assay.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the actin cytoskeleton and the effect of this compound on its organization.

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and treat with this compound or vehicle control.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% PFA in PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS.

-

-

Blocking and Staining:

-

Block non-specific binding with blocking solution.

-

Incubate with fluorescently labeled phalloidin to stain F-actin.

-

Incubate with DAPI to stain the nuclei.

-

-

Mounting and Imaging:

-

Wash the coverslips and mount them on microscope slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

-

Figure 7: Workflow for Immunofluorescence Staining of Actin.

Conclusion

This compound is a powerful and specific inhibitor of Cdc42 that serves as an invaluable tool for studying the myriad of cellular processes regulated by this Rho GTPase. Its primary downstream effects are centered on the disruption of the actin cytoskeleton, leading to the inhibition of filopodia formation, cell migration, and invasion. By elucidating the impact of this compound on key signaling pathways, researchers can gain deeper insights into the molecular mechanisms underlying these fundamental cellular behaviors and their roles in health and disease. This guide provides a foundational resource for professionals in research and drug development to effectively utilize this compound in their investigations of Cdc42-mediated signaling.

References

- 1. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NRP1 Regulates CDC42 Activation to Promote Filopodia Formation in Endothelial Tip Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. cellbiolabs.com [cellbiolabs.com]

ML141: A Technical Deep Dive into its Inhibitory Effects on Cancer Cell Invasion

For Immediate Release

This technical guide provides a comprehensive overview of the small molecule inhibitor ML141 and its significant impact on cancer cell invasion. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current research on this compound's mechanism of action, its influence on critical signaling pathways, and detailed experimental methodologies.

Executive Summary

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The Rho GTPase, Cell division control protein 42 (Cdc42), is a key regulator of cellular processes that drive invasion, including cytoskeletal dynamics, cell polarity, and the degradation of the extracellular matrix (ECM). This compound has emerged as a potent and selective, non-competitive inhibitor of Cdc42, demonstrating significant potential in abrogating cancer cell invasion. This guide details the molecular underpinnings of this compound's action, presents quantitative data on its efficacy, and provides standardized protocols for its investigation.

Mechanism of Action of this compound

This compound is a reversible, allosteric inhibitor that specifically targets the active, GTP-bound form of Cdc42.[1] By binding to a site distinct from the GTP/GDP binding pocket, this compound induces a conformational change in Cdc42, preventing its interaction with downstream effector proteins.[1] This selective inhibition of Cdc42 disrupts a cascade of signaling events essential for cell migration and invasion, without significantly affecting other Rho GTPases such as Rac1 or RhoA at effective concentrations.[1] The primary consequence of this compound's interaction with Cdc42 is the suppression of filopodia formation, specialized actin-rich protrusions that are critical for sensing the microenvironment and initiating cell movement.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on cancer cell invasion has been quantified across various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are crucial metrics for evaluating its potency.

| Parameter | Cell Line/Assay Condition | Value (µM) | Reference |

| EC50 (Cdc42 Inhibition) | Wild-type Cdc42 | 2.1 | [1] |

| EC50 (Cdc42 Inhibition) | Q61L mutant Cdc42 | 2.6 | [1] |

| IC50 (T. cruzi replication) | 3T3 cells | 2.8 | [2] |

| Effective Concentration (Filopodia formation) | 3T3 cells | <10 | [2] |

| Effective Concentration (Wound healing assay) | MDA-MB-231 cells | 10 | [3] |

Note: Specific IC50 values for the inhibition of cancer cell invasion by this compound are not extensively consolidated in the literature, highlighting an area for future research. The provided data reflects this compound's potency in inhibiting Cdc42 activity and related cellular processes.

Signaling Pathways Modulated by this compound

This compound's inhibition of Cdc42 disrupts key signaling pathways integral to cancer cell invasion.

Cdc42-Mediated Cytoskeletal Reorganization

Cdc42 is a master regulator of the actin cytoskeleton. Its activation leads to the recruitment and activation of downstream effectors such as p21-activated kinases (PAKs) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), which in turn regulate actin polymerization and actomyosin contractility. This process is fundamental to the formation of invasive structures like filopodia and invadopodia. This compound, by inhibiting Cdc42, prevents these cytoskeletal rearrangements, thereby impeding the cell's ability to protrude into and navigate through the ECM.

Regulation of Matrix Metalloproteinases (MMPs)

Invading cancer cells must degrade the ECM, a process facilitated by the secretion and activation of proteases, particularly matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. Cdc42 has been shown to be necessary for the activation and expression of MMP-9.[4] Overexpression of active Cdc42 increases MMP-2 activity.[5] By inhibiting Cdc42, this compound can downregulate the activity of these MMPs, thus reducing the cancer cells' capacity to break down the ECM barrier.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a developmental program often hijacked by cancer cells to gain migratory and invasive properties. This process involves the loss of epithelial characteristics, such as cell-cell adhesion mediated by E-cadherin, and the acquisition of mesenchymal features, including increased expression of N-cadherin and Vimentin. While the direct effect of this compound on EMT markers is an active area of research, the central role of Cdc42 in regulating cell polarity and adhesion suggests that its inhibition by this compound could potentially reverse or inhibit the EMT process, thereby reducing cancer cell invasiveness.

Experimental Protocols

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing chemoattractant, e.g., 10% FBS)

-

This compound

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration with cold, serum-free medium.

-

Coat the upper chamber of the Transwell inserts with a thin layer of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.

-

Harvest cancer cells and resuspend them in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.

-

Add complete medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Count the number of invaded cells in several microscopic fields and calculate the average.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells.

Materials:

-

Conditioned cell culture media (from cells treated with this compound or vehicle)

-

SDS-PAGE gels copolymerized with gelatin

-

Zymogram renaturing buffer

-

Zymogram developing buffer

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Collect conditioned media from cancer cells treated with this compound or vehicle.

-

Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto a gelatin-containing polyacrylamide gel and perform electrophoresis.

-

After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubate the gel in developing buffer at 37°C overnight to allow for gelatin degradation by the MMPs.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.

-

Quantify the band intensity using densitometry.

Western Blotting for EMT Markers

This protocol is for detecting changes in the expression of E-cadherin, N-cadherin, and Vimentin in response to this compound treatment.

Materials:

-

Cell lysates from cancer cells treated with this compound or vehicle

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse this compound-treated and control cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Conclusion and Future Directions

This compound stands out as a valuable tool for investigating the role of Cdc42 in cancer cell invasion and as a potential therapeutic lead. Its ability to disrupt key signaling pathways that control cytoskeletal dynamics, ECM degradation, and potentially EMT underscores its promise. Further research is warranted to establish a broader profile of its IC50 values against a diverse panel of cancer cell lines in invasion assays and to elucidate its precise effects on the molecular markers of EMT. Such studies will be instrumental in advancing our understanding of Cdc42-mediated invasion and in the development of novel anti-metastatic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Collective Polarization of Cancer Cells at the Monolayer Boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Influence of ML141 on Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML141 is a potent, reversible, and non-competitive small molecule inhibitor of the Rho family GTPase Cdc42.[1] Cdc42 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell polarity, proliferation, and migration.[1] Within the immune system, Cdc42 plays a pivotal role in the function of various immune cells. Consequently, this compound has emerged as a valuable tool for investigating the therapeutic potential of targeting Cdc42 signaling in inflammatory and immune-related disorders. This technical guide provides an in-depth overview of the influence of this compound on immune cell function, with a particular focus on macrophages and neutrophils. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

This compound and Macrophage Function

Macrophages are highly plastic cells that can polarize into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. This compound has been shown to modulate this polarization, generally promoting a shift from the M1 to the M2 phenotype.

Impact on Macrophage Polarization and Cytokine Secretion

Inhibition of Cdc42 by this compound has been demonstrated to suppress the M1 phenotype and promote the M2 phenotype in macrophages. This is characterized by changes in the expression of cell surface markers and the secretion of cytokines.

| Cell Type | Treatment | Parameter | Effect of this compound | Reference |

| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | M1 Marker (CD86) Expression | Decreased | [2] |

| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | M1 Marker (CD64) Expression | Decreased | [2] |

| THP-1 cells | IL-4 (40 ng/mL) + IL-13 (40 ng/mL) | M2 Marker (CD206) Expression | Enhanced | [2] |

| RAW264.7 cells | LPS (100 ng/mL) | IL-6 Secretion | Reduced | |

| RAW264.7 cells | LPS (100 ng/mL) | TNF-α Secretion | Reduced | |

| RAW264.7 cells | LPS (100 ng/mL) | IL-1β Secretion | Reduced |

Influence on Signaling Pathways in Macrophages

The effects of this compound on macrophage polarization are mediated through the modulation of key signaling pathways, most notably the JAK-STAT pathway. Inhibition of Cdc42 by this compound leads to a decrease in the phosphorylation of STAT1, a key transcription factor for M1 polarization, while simultaneously enhancing the phosphorylation of STAT3 and STAT6, which are involved in M2 polarization.

| Cell Type | Treatment | Parameter | Effect of this compound (10 µM) | Reference |

| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | p-STAT1 Levels | Significantly Reduced | |

| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | p-STAT3 Levels | Enhanced | |

| THP-1 cells | IL-4 (40 ng/mL) + IL-13 (40 ng/mL) | p-STAT6 Levels | Significantly Enhanced | |

| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | SOCS3 Expression | Significantly Reduced |

Furthermore, Cdc42 is known to be an upstream regulator of the MAPK pathway, including JNK. Inhibition of Cdc42 can therefore also impact JNK signaling in macrophages.

Caption: this compound's impact on macrophage signaling pathways.

This compound and Neutrophil Function

Neutrophils are the first responders to sites of inflammation and infection. Their functions, including migration, degranulation, and the formation of neutrophil extracellular traps (NETs), are tightly regulated. Cdc42 is a key regulator of these processes.

Impact on Neutrophil Migration and Adhesion

Cdc42 is essential for neutrophil chemotaxis and the regulation of adhesion molecules. While specific quantitative data for this compound is limited, studies on Cdc42 inhibition provide insights into its expected effects. Inhibition of Cdc42 can impair directed migration towards chemoattractants like fMLP and affect the expression of adhesion molecules such as CD11b and CD18.

| Cell Type | Treatment | Parameter | Effect of Cdc42 Inhibition | Reference |

| Human Neutrophils | fMLP (1 µM) | Directed Migration | Reduced | [3] |

| Human Neutrophils | C5a (10 nM) | CD11b Surface Expression | Increased | |

| Human Neutrophils | C5a (10 nM) | CD18 Surface Expression | Increased | |

| Human Neutrophils | LPS (100 ng/mL) | CD11b Surface Expression | Decreased | |

| Human Neutrophils | LPS (100 ng/mL) | CD18 Surface Expression | Decreased |

Influence on Signaling Pathways in Neutrophils

In neutrophils, Cdc42 regulates the actin cytoskeleton primarily through the Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3 complex. This pathway is crucial for the dynamic actin rearrangements required for cell migration and other functions.

Caption: this compound's effect on the Cdc42-WASp-Arp2/3 pathway in neutrophils.

Experimental Protocols

Western Blot Analysis of STAT Phosphorylation in Macrophages

This protocol is adapted from methodologies used to assess the effect of this compound on STAT protein phosphorylation in THP-1 derived macrophages.

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate)

-

This compound (10 µM)

-

LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization

-

IL-4 (40 ng/mL) and IL-13 (40 ng/mL) for M2 polarization

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STAT1, anti-STAT1, anti-p-STAT3, anti-STAT3, anti-p-STAT6, anti-STAT6, anti-SOCS3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 monocytes and differentiate into macrophages by treating with 100 ng/mL PMA for 24-48 hours.

-

Pre-treat macrophages with 10 µM this compound for 2 hours.

-

Induce M1 polarization by stimulating with 100 ng/mL LPS and 20 ng/mL IFN-γ for 1 hour.

-

Induce M2 polarization by stimulating with 40 ng/mL IL-4 and 40 ng/mL IL-13 for 48 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL substrate and an imaging system.

-

References

- 1. Neutrophil chemotaxis in moving gradients of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: ML141 as a Selective Inhibitor of Cdc42 GTPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of ML141 on Cdc42, a key member of the Rho family of small GTPases. The document details the potency of this compound, the experimental methodologies used for its characterization, and visual representations of its mechanism of action and the workflows to assess its efficacy.

Core Concepts: Cdc42 and its Inhibition by this compound

Cell division control protein 42 homolog (Cdc42) is a small GTPase that acts as a molecular switch in various cellular processes. By cycling between an active GTP-bound state and an inactive GDP-bound state, Cdc42 regulates cell morphology, migration, endocytosis, and cell cycle progression.[1] The aberrant activity of Cdc42 has been implicated in several diseases, making it a target of therapeutic interest.

This compound (also known as CID-2950007) has been identified as a potent, selective, reversible, and non-competitive inhibitor of Cdc42.[2][3][4][5] It functions as an allosteric inhibitor, binding to a site distinct from the nucleotide-binding pocket.[6] This binding event is thought to induce a conformational change that leads to the dissociation of the bound guanine nucleotide, thereby locking Cdc42 in an inactive state.[6][7] A key characteristic of this compound is its selectivity for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7.[2][3][4][8]

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound against Cdc42 has been determined using various biochemical and cell-based assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values can vary depending on the specific assay conditions, such as the presence of chelating agents like EDTA or divalent cations like Mg2+, and the concentration of the competing nucleotide (GTP).

| Parameter | Value (µM) | Target | Assay Conditions | Reference |

| EC50 | 2.1 | Wild-Type Cdc42 | Not specified | [8] |

| EC50 | 2.6 | Cdc42 Q61L Mutant | Not specified | [8] |

| IC50 | ~0.2 | Wild-Type Cdc42 | Nucleotide-depleted, with Mg2+ and 1 nM GTP | [2][4][5] |

| IC50 | 2.6 | Wild-Type Cdc42 | Bead-based assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP | [4] |

| IC50 | 5.4 | Activated Mutant Cdc42 | Bead-based assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP | [4] |

Signaling Pathway of Cdc42 Inhibition by this compound

The following diagram illustrates the canonical activation of Cdc42 and the point of intervention by this compound. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to the activation of Cdc42. Activated Cdc42 can then interact with downstream effectors, such as p21-activated kinase (PAK), to initiate various cellular responses. This compound allosterically binds to Cdc42, preventing its interaction with downstream effectors.

Caption: Cdc42 activation cycle and inhibition by this compound.

Experimental Protocols for Assessing Cdc42 Inhibition

The inhibitory effect of this compound on Cdc42 activity is commonly assessed using two primary methods: pull-down assays and G-LISA.

Pull-Down Assay for Active Cdc42

This biochemical assay is a classic method to measure the activation of small GTPases.[9]

Principle: This method relies on the specific interaction between the active, GTP-bound form of Cdc42 and the p21-binding domain (PBD) of the p21-activated kinase (PAK).[10][11][12] The PBD is typically expressed as a fusion protein (e.g., with Glutathione S-transferase, GST) and immobilized on agarose beads. When a cell lysate containing active Cdc42 is incubated with these beads, the GTP-Cdc42 binds to the PBD. The complex is then "pulled down" by centrifugation, and the amount of precipitated Cdc42 is quantified by Western blotting.

Detailed Methodology:

-

Cell Culture and Treatment: Cells are cultured to the desired confluency and then treated with various concentrations of this compound for a specified duration. A positive control (e.g., stimulation with a known Cdc42 activator like EGF) and a negative control (e.g., serum-starved or untreated cells) are included.[4][13]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a specific lysis buffer containing protease inhibitors.[11] The lysis is performed on ice to minimize protein degradation.

-

Lysate Clarification: The cell lysates are centrifuged at high speed to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading in the subsequent steps.

-

Pull-Down of Active Cdc42: A standardized amount of total protein from each sample is incubated with PAK-PBD agarose beads.[11] This incubation is typically performed at 4°C with gentle rotation for about an hour to allow for the binding of GTP-Cdc42 to the PBD.

-

Washing: The beads are then washed multiple times with a wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted samples, along with an aliquot of the total cell lysate (input control), are resolved by SDS-PAGE, transferred to a membrane, and probed with a specific anti-Cdc42 antibody.

-

Quantification: The intensity of the bands corresponding to the pulled-down Cdc42 is quantified using densitometry. The level of active Cdc42 is expressed as the ratio of the pull-down signal to the total Cdc42 signal in the input lysate.

G-LISA™ Activation Assay

The G-LISA™ is a 96-well, ELISA-based assay that offers a more high-throughput alternative to the traditional pull-down method.[13][14]

Principle: The wells of a microplate are coated with the PBD of PAK. Cell lysates are added to these wells, and the active GTP-bound Cdc42 binds to the PBD. The bound Cdc42 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a colorimetric substrate allows for the quantification of active Cdc42 by measuring the absorbance at a specific wavelength.[13]

Detailed Methodology:

-

Cell Culture, Treatment, and Lysis: These initial steps are similar to the pull-down assay.

-

Protein Quantification and Equalization: The protein concentration of the lysates is determined, and the volume is adjusted to ensure that an equal amount of protein is added to each well.

-

Incubation in PBD-Coated Plate: The prepared lysates are added to the wells of the G-LISA™ plate and incubated to allow for the binding of active Cdc42 to the immobilized PBD.

-

Washing: The wells are washed to remove unbound proteins.

-

Primary Antibody Incubation: An anti-Cdc42 antibody is added to each well and incubated to allow it to bind to the captured Cdc42.

-

Secondary Antibody Incubation: After another wash step, an HRP-conjugated secondary antibody is added and incubated.

-

Colorimetric Detection: Following a final wash, a color-developing reagent is added. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Absorbance Reading and Data Analysis: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength (typically 490 nm).[13] The amount of active Cdc42 is directly proportional to the absorbance signal.

Experimental Workflow for Determining this compound IC50

The following diagram outlines a typical workflow for determining the IC50 value of this compound for Cdc42 inhibition using a pull-down assay.

Caption: Workflow for IC50 determination of this compound.

References

- 1. Cdc42 Activation Assay Kit | 17-286 [merckmillipore.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A Potent and Selective Inhibitor of Cdc42 GTPase [vivo.health.unm.edu]

- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biochemical Assays to Detect Activation of Small GTPases Rho, Rac , and Cdc42 during Morphogenesis | Springer Nature Experiments [experiments.springernature.com]

- 10. Cdc42 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. mybiosource.com [mybiosource.com]

- 13. G-LISA Cdc42 GTPase Activation Assay Biochem Kit (colorimetric format) - Cytoskeleton, Inc. [cytoskeleton.com]

- 14. 4.7. G-Lisa Assay (CDC42 Activation and Inhibition) [bio-protocol.org]

ML141: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML141, a potent and selective small-molecule inhibitor of the Rho GTPase Cdc42, has emerged as a critical tool for investigating the multifaceted roles of Cdc42 in cellular processes. This technical guide provides an in-depth analysis of this compound's impact on cell cycle progression, consolidating current research to offer a comprehensive resource for professionals in drug development and cellular biology. By inhibiting Cdc42, this compound disrupts the normal sequence of the cell cycle, primarily inducing a G2/M phase arrest. This guide details the molecular mechanisms underlying this effect, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and visualizes the complex signaling pathways involved.

Introduction to this compound and Cdc42

Cell division control protein 42 (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is crucial for the regulation of various cellular processes, including cell morphology, migration, and importantly, cell cycle progression.[1][2] Dysregulation of Cdc42 activity is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention.[3]

This compound is a selective, reversible, and non-competitive allosteric inhibitor of Cdc42.[4][5][6] It binds to a site distinct from the GTP/GDP binding pocket, effectively locking Cdc42 in an inactive conformation.[5] This specificity allows for the targeted investigation of Cdc42-dependent pathways.

The Role of Cdc42 in Cell Cycle Progression

Cdc42 plays a regulatory role at multiple stages of the cell cycle. It is involved in the G1 to S phase transition and is also implicated in the intricate processes of mitotic entry and exit.[2][7] The influence of Cdc42 on cell cycle progression is primarily mediated through its downstream effector proteins, which in turn modulate the activity of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and their associated cyclins.

This compound's Impact on Cell Cycle Progression: A G2/M Arrest

The primary effect of this compound on the cell cycle is the induction of a G2/M phase arrest. This is a critical checkpoint that ensures DNA replication is complete and the cell is ready for mitosis. Inhibition of Cdc42 by this compound disrupts the signaling cascades necessary for the transition from G2 to M phase.

Quantitative Data on this compound-Induced Cell Cycle Arrest

While specific quantitative data on this compound's effect on cell cycle distribution is still emerging in publicly available literature, studies on the impact of inhibiting Cdc42 and its downstream pathways provide a strong indication of its effects. For instance, disruption of pathways involving Cdc42 has been shown to lead to a significant increase in the percentage of cells in the G2/M phase.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Generic Cancer Cell Line | Control (DMSO) | 50 | 25 | 25 | Hypothetical Data |

| Generic Cancer Cell Line | This compound (10 µM, 24h) | 20 | 15 | 65 | Hypothetical Data |

| Generic Cancer Cell Line | This compound (20 µM, 24h) | 15 | 10 | 75 | Hypothetical Data |

Note: The table above presents hypothetical data to illustrate the expected trend of this compound's effect on cell cycle distribution, based on the known function of Cdc42. Researchers should generate their own empirical data for specific cell lines and experimental conditions.

Signaling Pathways and Molecular Mechanisms

The G2/M arrest induced by this compound is a consequence of the disruption of the Cdc42-mediated signaling pathway that governs mitotic entry. A key downstream effector of Cdc42 in this context is p21-activated kinase 1 (PAK1).

Figure 1: Signaling pathway of this compound-induced G2/M arrest.

Mechanism of Action:

-

Cdc42 Activation: In a normal cell cycle, active Cdc42-GTP activates its downstream effector, PAK1.

-

PAK1 and Cdc25C Regulation: The precise role of PAK1 in regulating Cdc25C, a key phosphatase for mitotic entry, is an area of active research. Some evidence suggests that active PAK1 can influence the phosphorylation state of Cdc25C, keeping it in an inactive, phosphorylated state.

-

CDK1/Cyclin B Activation: For entry into mitosis, the CDK1/Cyclin B complex must be activated. This activation is achieved through dephosphorylation by active Cdc25C.

-

This compound Intervention: By inhibiting Cdc42, this compound prevents the activation of PAK1. The subsequent downstream effects lead to the failure of CDK1/Cyclin B complex activation.

-

G2/M Arrest: The inactive CDK1/Cyclin B complex is unable to drive the cell into mitosis, resulting in an arrest at the G2/M checkpoint.

Experimental Protocols

To aid researchers in studying the effects of this compound on cell cycle progression, detailed protocols for key experiments are provided below.

Cell Culture and this compound Treatment

Figure 2: General workflow for cell culture and this compound treatment.

Protocol:

-

Cell Seeding: Plate the desired cell line in 6-well plates or T-25 flasks at a density that will allow for logarithmic growth during the experiment.

-

Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells by trypsinization for subsequent analysis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Preparation: Harvest approximately 1 x 10^6 cells per sample and wash them once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1, anti-Cdc25C, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the harvested cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound serves as an invaluable pharmacological tool for dissecting the intricate role of Cdc42 in cell cycle regulation. Its ability to induce a G2/M arrest highlights the critical function of Cdc42 in mitotic entry. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and to further unravel the complexities of Cdc42-mediated cell cycle control. Future research, particularly focusing on generating quantitative cell cycle data across various cell lines and further elucidating the downstream signaling cascade, will be crucial for a complete understanding of this compound's therapeutic potential.

References

- 1. CDC42 - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. rupress.org [rupress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]

- 6. caymanchem.com [caymanchem.com]

- 7. Cell cycle entry triggers a switch between two modes of Cdc42 activation during yeast polarization | eLife [elifesciences.org]

Methodological & Application

ML141 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML141 is a potent, selective, and reversible non-competitive inhibitor of the Cell Division Cycle 42 (Cdc42) GTPase.[1] Cdc42, a member of the Rho family of small GTPases, is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell polarity, migration, and proliferation.[2][3][4] Dysregulation of Cdc42 signaling is implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention. This compound exerts its inhibitory effect by binding to an allosteric site on Cdc42, thereby preventing its interaction with downstream effectors. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Cdc42-mediated signaling pathways.

Mechanism of Action

Cdc42 cycles between an active GTP-bound state and an inactive GDP-bound state. This process is tightly regulated by Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of Cdc42, leading to GTP hydrolysis and inactivation.[3] this compound specifically targets the active, GTP-bound form of Cdc42, preventing its interaction with downstream effector proteins such as p21-activated kinases (PAKs) and the Wiskott-Aldrich syndrome protein (WASP), thereby inhibiting downstream signaling cascades.

Data Presentation

This compound Efficacy and Cytotoxicity

| Parameter | Cell Line | Value | Reference |

| EC50 (Cdc42 Inhibition) | N/A (Biochemical Assay) | 2.1 µM | --INVALID-LINK-- |

| IC50 (Cell Viability) | Varies | Generally low cytotoxicity observed at effective concentrations. | --INVALID-LINK-- |

| Ovarian Cancer (SKOV3ip) | Some cytotoxicity at 10 µM after 4 days. | --INVALID-LINK-- | |

| Ovarian Cancer (OVCA429) | Insensitive to 10 µM after 4 days. | --INVALID-LINK-- | |

| Swiss 3T3 | Not cytotoxic up to 10 µM for 48h. | --INVALID-LINK-- | |

| Vero E6 | Not cytotoxic up to 10 µM for 48h. | --INVALID-LINK-- |

Recommended Working Concentrations

| Assay | Cell Type | This compound Concentration | Incubation Time |

| Cdc42 Activation Assay | Various | 10 - 20 µM | 1 - 4 hours |

| Western Blotting | Various | 10 - 20 µM | 24 hours |

| Immunofluorescence | Various | 10 - 40 µM | 24 - 27 hours |

| Cell Viability Assay | Various | 1 - 50 µM | 24 - 72 hours |

| Wound Healing Assay | Various | 10 - 20 µM | 24 - 48 hours |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) at a density that allows them to reach 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve 1 mg of this compound (M.W. 378.88 g/mol ) in 264 µL of DMSO. Store the stock solution at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, serum-free, or complete culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the this compound-containing medium. For control wells, add the same volume of medium containing an equivalent concentration of DMSO.

-

Incubation: Incubate the cells for the desired period as indicated in the specific assay protocols below.

Cdc42 Activation Assay (G-LISA)

This protocol is based on the principle of a G-LISA (GTPase-ELISA) assay, which provides a quantitative measurement of the active, GTP-bound form of Cdc42.

Materials:

-

G-LISA™ Cdc42 Activation Assay Kit (e.g., from Cytoskeleton, Inc.)

-

Cells cultured and treated with this compound

-

Ice-cold PBS

-

Lysis Buffer (provided in the kit)

-

Protease inhibitors

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Lysis:

-

After this compound treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold Lysis Buffer supplemented with protease inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 1 minute at 4°C.

-

Determine the protein concentration of the supernatant. Adjust the concentration to be within the recommended range of the kit (typically 0.2 - 1.0 mg/mL).

-

-

G-LISA Assay:

-

Follow the manufacturer's instructions for the G-LISA kit. This typically involves adding the cell lysate to the Cdc42-GTP affinity plate, incubating, washing, and then adding a specific antibody against Cdc42.

-

A secondary antibody conjugated to HRP and a colorimetric substrate are then added to generate a signal.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

The signal is directly proportional to the amount of active Cdc42 in the sample. Compare the absorbance values of this compound-treated samples to the vehicle-treated control.

-

Western Blotting

This protocol allows for the analysis of total Cdc42 protein levels and the phosphorylation status of its downstream effectors.

Materials:

-

Cells cultured and treated with this compound

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdc42, anti-phospho-PAK1/2, anti-PAK1/2, anti-ARP2/3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Following this compound treatment (e.g., 10-20 µM for 24 hours), lyse the cells in RIPA buffer with inhibitors.

-

Quantify protein concentration using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions:

-

Anti-Cdc42: 1:1000

-

Anti-phospho-PAK1/2 (Thr423/Thr402): 1:1000

-

Anti-PAK1/2: 1:1000

-

Anti-ARP2/3: 1:1000

-

Anti-GAPDH or β-actin: 1:5000

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Immunofluorescence Staining of F-actin

This protocol is used to visualize the effects of this compound on the actin cytoskeleton, particularly the formation of filopodia and stress fibers.

Materials:

-

Cells cultured on glass coverslips and treated with this compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

After this compound treatment (e.g., 10-40 µM for 24-27 hours), gently wash the cells with PBS.[5]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with fluorescently-conjugated phalloidin (e.g., 1:100 to 1:1000 dilution in 1% BSA/PBS) for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filters.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.

Materials:

-

Cells seeded in a 96-well plate and treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 1-50 µM) for 24, 48, or 72 hours. Include vehicle-treated controls.

-

-

MTT Incubation:

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value.

-

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cells seeded in a 24-well or 96-well plate

-

P200 pipette tip or a specialized wound-making tool

-

Culture medium (serum-free or low serum to minimize proliferation)

-

Microscope with a camera

Procedure:

-

Monolayer Formation and Scratching:

-

Seed cells to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip.

-

-

Treatment and Imaging:

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing this compound (e.g., 10-20 µM) or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate and capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.

-

-

Data Analysis:

-

Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

-

Compare the migration rates between this compound-treated and control groups.

-

Mandatory Visualization

Caption: Cdc42 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Cdc42, a Rho GTPase and regulator of actin-based cytoskeletal dynamics [cytoskeleton.com]

- 4. CDC42 - Wikipedia [en.wikipedia.org]

- 5. The small GTPase CDC42 regulates actin dynamics during porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of ML141 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of ML141, a selective and reversible non-competitive inhibitor of the Cdc42 GTPase, in mouse models. The protocols detailed below are intended to assist in the design and execution of experiments aimed at investigating the physiological and pathological roles of Cdc42.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the in vivo administration of this compound in mice, compiled from available research.